3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine
Description
Properties
IUPAC Name |
3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-6-4-7-11(2)12(10)14-9-5-8-13-3/h4,6-7,13H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQDLPIZJMQZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591419 | |
| Record name | 3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91553-71-8 | |
| Record name | 3-(2,6-Dimethylphenoxy)-N-methyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91553-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and 3-chloropropan-1-amine.
Etherification: 2,6-Dimethylphenol is reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(2,6-dimethylphenoxy)propan-1-amine.
N-Methylation: The intermediate 3-(2,6-dimethylphenoxy)propan-1-amine is then methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride to yield the final product, 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the amine moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine
- 3-(2,6-Dimethylphenoxy)propan-1-amine
- 3-(2,6-Dimethylphenoxy)-N-ethylpropan-1-amine
Uniqueness
3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine is unique due to the specific substitution pattern on the phenoxy group and the N-methyl substitution on the propan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine is an organic compound with the molecular formula C₁₂H₁₉NO and a molecular weight of approximately 193.29 g/mol. This compound features a dimethylphenoxy group attached to a N-methylpropan-1-amine moiety, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from relevant research studies.
The biological activity of 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The phenoxy group and the amine moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use, including potential roles in neurotransmitter modulation and receptor interaction.
Pharmacological Studies
Research has indicated that compounds similar to 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine have been studied for their potential central nervous system (CNS) effects. For instance, biodistribution studies in murine models have shown that certain prodrugs can enhance brain concentrations of active compounds significantly compared to unmodified versions .
| Study | Compound | Brain Concentration (ng/g) | Serum Concentration (ng/g) |
|---|---|---|---|
| Study A | Sobetirome | 17.2 | 136.5 |
| Study B | Unmodified | 9.9 | 472.6 |
This table illustrates how modifications in chemical structure can lead to enhanced CNS penetration, suggesting that similar modifications may be beneficial for 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine.
Therapeutic Potential
The compound has been investigated for various therapeutic applications:
- Neuropharmacology : Due to its structural similarities with known CNS-active compounds, it may possess neuroactive properties that warrant further investigation.
- Drug Development : Its role as an intermediate in synthesizing more complex organic molecules makes it valuable in medicinal chemistry.
Case Studies and Research Findings
In one study focusing on related compounds, researchers evaluated the effects of various derivatives on CNS distribution and pharmacokinetics. They found that certain modifications could significantly increase the brain-to-serum concentration ratios, indicating enhanced CNS targeting capabilities .
Another investigation highlighted the compound's potential interactions with thyroid hormone receptors, suggesting a role in metabolic regulation . These findings emphasize the need for further studies to elucidate the full spectrum of biological activities associated with this compound.
Q & A
Q. What are the optimal synthetic routes for 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine, and how can yield be maximized?
- Methodological Answer : The synthesis typically begins with 2,6-dimethylphenol, which undergoes alkylation with a methylpropan-1-amine derivative. Key steps include:
- Alkylation : Reacting 2,6-dimethylphenol with 3-chloro-N-methylpropan-1-amine in the presence of a base (e.g., K₂CO₃) under reflux conditions .
- Purification : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:2) to isolate intermediates. Final purification may require recrystallization from ethanol/water .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 alkylating agent to phenol) to minimize byproducts .
Q. Which spectroscopic techniques are critical for structural confirmation of 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the methyl groups on the phenoxy ring (δ 2.2–2.4 ppm) and the N-methyl group (δ 2.8–3.0 ppm). ¹³C NMR identifies quaternary carbons in the aromatic ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 222.162) and fragments corresponding to the phenoxy moiety .
- Infrared (IR) Spectroscopy : Detect characteristic C-O-C stretching (1240–1280 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position) alter sodium channel blocking activity?
- Methodological Answer :
- Electrophysiological Assays : Use voltage-clamp techniques on HEK293 cells expressing Naᵥ1.4 channels to measure inhibition. Compare IC₅₀ values for 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine versus analogues (e.g., 3-(3,5-dimethylphenoxy) variants) .
- Lipophilicity Analysis : Calculate partition coefficients (logP) via HPLC to correlate hydrophobicity with use-dependent behavior. For example, adding a phenyl group increases logP by ~1.5 units, enhancing membrane permeability .
- Molecular Docking : Perform simulations (e.g., AutoDock Vina) to model interactions with the channel’s hydrophobic pocket. Substituents at the 2,6-positions show stronger van der Waals contacts than 3,5-substituted analogues .
Q. What strategies resolve contradictions in potency data between enantiomers or structural analogues?
- Methodological Answer :
- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to isolate (R)- and (S)-isomers. Test each enantiomer’s IC₅₀ to identify stereospecific effects .
- Metabolic Stability Testing : Incubate compounds with liver microsomes (e.g., human CYP3A4) to assess degradation rates. Rapid metabolism of certain analogues may explain discrepancies in in vivo efficacy .
- Crystallographic Analysis : Co-crystallize the compound with target proteins (e.g., Naᵥ channels) to resolve binding ambiguities. X-ray diffraction data can clarify steric hindrance or conformational flexibility .
Q. How can use-dependent behavior be quantified in ion channel studies?
- Methodological Answer :
- Protocol Design : Apply repetitive depolarizing pulses (e.g., 10 Hz for 200 ms) to cells and measure block development over time. Normalize current inhibition to baseline .
- Kinetic Modeling : Fit data to a modified Hodgkin-Huxley model to calculate rate constants for binding (kₐ) and unbinding (kᵦ). For 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine, kₐ is ~2.5 × 10⁴ M⁻¹s⁻¹, indicating rapid channel block .
- Temperature Dependence : Conduct assays at 25°C and 37°C to assess thermodynamic parameters (ΔH‡, ΔS‡). A positive ΔS‡ suggests entropy-driven binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
